molecular formula C22H20BrN3OS B11430090 8-(4-bromophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-bromophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11430090
M. Wt: 454.4 g/mol
InChI Key: HZLBQZRRMPSEIG-UHFFFAOYSA-N
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Description

8-(4-bromophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with bromophenyl and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-bromophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[2,1-b][1,3,5]thiadiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl and ethylphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions using bromobenzene and ethylbenzene derivatives.

    Incorporation of the carbonitrile group: This is achieved through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-bromophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonitrile group to an amine group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxo derivatives with increased functionality.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Substituted derivatives with varied chemical properties.

Scientific Research Applications

8-(4-bromophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 8-(4-bromophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with DNA or RNA: Affecting gene expression and cellular processes.

    Disrupting cellular membranes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(4-bromophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the bromophenyl and ethylphenyl groups, along with the carbonitrile functionality, makes this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C22H20BrN3OS

Molecular Weight

454.4 g/mol

IUPAC Name

8-(4-bromophenyl)-3-(4-ethylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20BrN3OS/c1-2-15-3-9-18(10-4-15)25-13-26-21(27)11-19(16-5-7-17(23)8-6-16)20(12-24)22(26)28-14-25/h3-10,19H,2,11,13-14H2,1H3

InChI Key

HZLBQZRRMPSEIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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